molecular formula C17H18N2OS B2569116 N-(3-methylbutan-2-yl)thieno[2,3-b]quinoline-2-carboxamide CAS No. 478079-48-0

N-(3-methylbutan-2-yl)thieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2569116
CAS No.: 478079-48-0
M. Wt: 298.4
InChI Key: RLUMNZAEJMQAAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylbutan-2-yl)thieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C17H18N2OS and its molecular weight is 298.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for PET Imaging

N-(3-methylbutan-2-yl)thieno[2,3-b]quinoline-2-carboxamide derivatives have been explored for their potential as radioligands in Positron Emission Tomography (PET) imaging. Specifically, these compounds have been labeled with carbon-11 to assess peripheral benzodiazepine type receptors (PBR) in vivo. The high specificity and binding affinity of these radioligands to PBR in various organs suggest their utility in non-invasive assessment of diseases affecting the peripheral benzodiazepine receptors, indicating a promising avenue for clinical diagnostics and research into PBR-related pathologies (Matarrese et al., 2001).

Antibacterial and Antifungal Agents

Novel quinoline carboxamides have been synthesized and evaluated for their antibacterial and antifungal properties. Studies have shown that certain derivatives exhibit strong activity against pathogens such as Bacillus subtilis, Staphylococcus aureus, and Candida Albicans. The ability of these compounds to combat resistant strains highlights their potential as a new class of antimicrobials. This could significantly contribute to addressing the growing concern of antimicrobial resistance, providing a foundation for the development of new therapeutic agents (Moussaoui et al., 2021).

Corrosion Inhibition

Carboxamide derivatives have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid solution, showcasing the diverse applicability of this compound and its analogs. The study demonstrates the compounds' adsorption at the metal/solution interface, following Langmuir adsorption isotherm, and suggests their potential in industrial applications where corrosion resistance is critical. The superior performance of specific derivatives offers insights into designing more efficient inhibitors for metal protection (Erami et al., 2019).

Cancer Research and Therapy

Quinoline carboxamides have shown potential in cancer research, particularly in inducing apoptosis in leukemia cell lines. The mechanisms involve mitochondrial membrane potential disruption and reactive oxygen species (ROS) generation, leading to apoptosis without affecting normal human bone marrow cells. This selective cytotoxicity towards cancer cells, coupled with cell cycle arrest, positions these compounds as promising candidates for leukemia therapy. The research underscores the therapeutic potential of quinoline derivatives in oncology, paving the way for novel anticancer strategies (Shenoy et al., 2007).

Properties

IUPAC Name

N-(3-methylbutan-2-yl)thieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-10(2)11(3)18-16(20)15-9-13-8-12-6-4-5-7-14(12)19-17(13)21-15/h4-11H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUMNZAEJMQAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NC(=O)C1=CC2=CC3=CC=CC=C3N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.